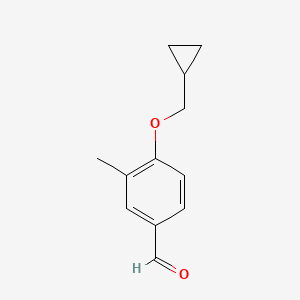
4-(Cyclopropylmethoxy)-3-methylbenzaldehyde
Vue d'ensemble
Description
4-(Cyclopropylmethoxy)-3-methylbenzaldehyde (4-CPMB) is an aromatic aldehyde that has been studied extensively in recent years due to its potential applications in various fields of science. 4-CPMB has a wide range of biological and chemical properties, making it an ideal candidate for research and development in the laboratory.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde and its derivatives can be synthesized through various chemical reactions. For instance, a method for synthesizing an impurity in crude roflumilast from 3,4-dihydroxybenzaldehyde via alkylation, oxidation, chlorination, and acylation reactions has been developed (Zhang et al., 2014). Additionally, the synthesis of 3-cyclopropyl methoxy-4-difluoromethoxybenzaldehyde, a key intermediate of roflumilast, has been studied, demonstrating a simple, low-cost route beneficial for large-scale preparation (Zhou Hai-yan, 2013).
Catalytic and Photocatalytic Applications
- Research has explored the use of catalysts for the oxidation of benzyl alcohols to aromatic aldehydes, including derivatives of methylbenzaldehydes (Wu et al., 2016). These studies highlight the potential of 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde in photocatalytic applications.
Antibacterial Activity
- Some derivatives of methylbenzaldehydes have been investigated for their antibacterial properties. For example, the synthesis of 4-hydroxy-3-methylchalcone from 4-hydroxy-3-methylbenzaldehyde and its subsequent antibacterial activity test against Escherichia coli and Staphylococcus aureus has been conducted (Hapsari et al., 2018).
Photophysical Properties
- The photophysical properties of methylbenzaldehyde derivatives have been a subject of study. For instance, a fluorescent pH sensor based on a benzaldehyde derivative was developed, showing high selectivity and sensitivity in a specific pH range, which is valuable for biological applications (Saha et al., 2011).
Polymer Synthesis
- Derivatives of 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde have also been used in the synthesis of polymers. A study on the synthesis and properties of unsaturated cyano-substituted homo- and copolyesters prepared from 1-hydroxy-4-(2-cyano-2- carboxyvinyl) benzene, a derivative of 4-hydroxybenzaldehyde, was conducted (Mikroyannidis, 1995).
Mécanisme D'action
Biochemical Pathways
The biochemical pathways affected by 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde are not clearly defined. Given the complexity of biochemical systems, this compound could potentially interact with multiple pathways. Without specific research on this compound, it’s difficult to predict which pathways might be affected .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde’s action are currently unknown. Understanding these effects requires detailed study of the compound’s interaction with its targets and the downstream consequences of these interactions .
Propriétés
IUPAC Name |
4-(cyclopropylmethoxy)-3-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9-6-11(7-13)4-5-12(9)14-8-10-2-3-10/h4-7,10H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXZSQKWZCMHSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)OCC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50696412 | |
| Record name | 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
820237-14-7 | |
| Record name | 4-(Cyclopropylmethoxy)-3-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50696412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




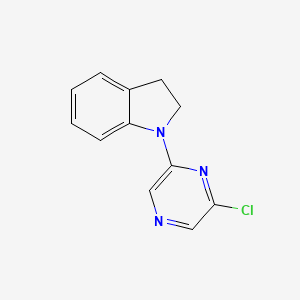

![Methyl 7-bromobenzo[d]oxazole-2-carboxylate](/img/structure/B1423841.png)

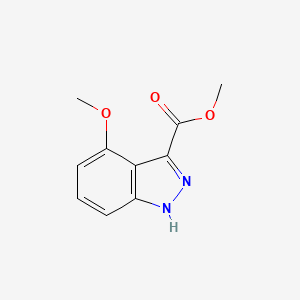

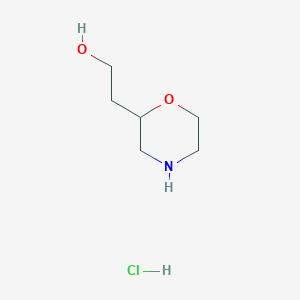
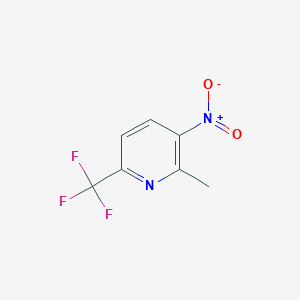

![N-(4-Chlorophenyl)-4-hydroxy-1-methyl-2,2-dioxo-1,2-dihydro-2lambda6-thieno[3,2-C][1,2]thiazine-3-carboxamide](/img/structure/B1423853.png)
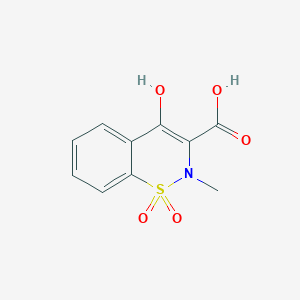
![N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1423856.png)
